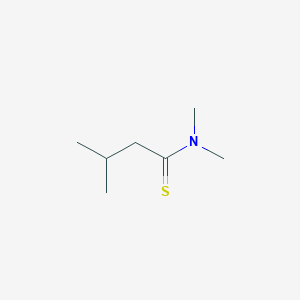

N,N,3-Trimethylbutanethioamide

Description

Historical Context of Thioamide Research

The study of thioamides dates back to the 19th century, with one of the earliest methods for their synthesis being the treatment of amides with phosphorus sulfides, a reaction first described in the 1870s. wikipedia.org This foundational work opened the door to a new class of compounds with reactivity distinct from their oxygen-containing amide counterparts. Over the decades, research into thioamides has expanded significantly, driven by their utility as versatile synthetic intermediates and their presence in various biologically active molecules. tandfonline.comresearchgate.net Initially, thioamides were primarily explored as synthetic isosteres for amides in peptide chemistry, aiming to modify the properties of peptides for enhanced stability or to probe biological systems. bohrium.comnih.gov The discovery of naturally occurring thioamides further fueled interest in their biosynthesis and biological functions. bohrium.comnih.gov

Structural Significance and Classification within Amide and Thioamide Systems

The thioamide functional group is structurally analogous to the amide group, with the key difference being the replacement of the carbonyl oxygen with a sulfur atom. researchgate.net This substitution has profound effects on the molecule's geometry, electronics, and reactivity.

N,N,3-Trimethylbutanethioamide is classified as a tertiary thioamide because the nitrogen atom is bonded to two alkyl groups (methyl groups) and the thioacyl group. The "3-trimethyl" part of the name indicates the presence of a tert-butyl group attached to the thioacyl carbon.

Structural Features of Thioamides:

Planarity: The core C(=S)N unit of a thioamide is planar, similar to the amide C(=O)N unit. wikipedia.org

Bond Lengths: The C=S double bond in a thioamide is significantly longer than the C=O double bond in an amide, a consequence of the larger van der Waals radius of sulfur compared to oxygen. tandfonline.comnih.gov Conversely, the C-N bond in a thioamide has more double-bond character than in an amide, leading to a higher rotational barrier. wikipedia.orgtandfonline.com

Hydrogen Bonding: When the nitrogen is substituted with at least one hydrogen, the N-H group of a thioamide is a stronger hydrogen bond donor than its amide equivalent. tandfonline.comnih.gov However, the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom in an amide. nih.gov

Reactivity: The thioamide group is generally more reactive than the amide group. The sulfur atom is more nucleophilic, and the thiocarbonyl carbon is more susceptible to attack by both nucleophiles and electrophiles. bohrium.comnih.gov

Table 1: Comparative Properties of Amides and Thioamides

| Property | Amides (R-C(=O)NR'R'') | Thioamides (R-C(=S)NR'R'') |

|---|---|---|

| C=X Bond Length | Shorter (approx. 1.23 Å) tandfonline.com | Longer (approx. 1.71 Å) tandfonline.com |

| C-N Bond Character | Partial double bond | Greater double bond character wikipedia.org |

| C-N Rotational Barrier | Lower | Higher tandfonline.com |

| H-Bonding (N-H) | Weaker donor | Stronger donor nih.gov |

| H-Bonding (C=X) | Stronger acceptor | Weaker acceptor nih.gov |

| Reactivity | Less reactive | More reactive nih.gov |

Positioning of this compound in Modern Organic Synthesis

While this compound itself is not a widely cited compound in synthetic literature, its structure as a sterically hindered tertiary thioamide suggests potential applications based on the known reactivity of the thioamide functional group.

Precursors to Heterocycles: Thioamides are valuable precursors for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocyclic compounds, such as thiazoles. wikipedia.orgresearchgate.net The nucleophilicity of the sulfur atom is often exploited in cyclization reactions. wikipedia.org The bulky tert-butyl group in this compound could influence the regioselectivity and stereoselectivity of such transformations.

Bioisosteric Replacement: The thioamide group serves as a bioisostere for the amide bond in medicinal chemistry. tandfonline.comnih.gov Replacing an amide with a thioamide can alter a molecule's conformational preferences, metabolic stability, and receptor binding affinity. nih.govupenn.edu Although less common for tertiary amides, this strategy is a cornerstone of peptide and drug design. tandfonline.com

Thionation Reagents: While simple thioamides like thioacetamide (B46855) are used as sources of sulfide (B99878) ions, more complex thioamides are generally not employed for this purpose. wikipedia.org However, the fundamental reaction for their synthesis, the thionation of an amide using reagents like Lawesson's reagent or phosphorus pentasulfide, is a key transformation in organic synthesis. wikipedia.org

Probes for Mechanistic Studies: The unique spectroscopic properties and altered reactivity of thioamides make them useful probes for studying reaction mechanisms and biological processes like protein folding. tandfonline.comupenn.edu The steric hindrance in this compound could be used to study the influence of bulky groups on these processes.

Structure

3D Structure

Properties

CAS No. |

67797-33-5 |

|---|---|

Molecular Formula |

C7H15NS |

Molecular Weight |

145.27 g/mol |

IUPAC Name |

N,N,3-trimethylbutanethioamide |

InChI |

InChI=1S/C7H15NS/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 |

InChI Key |

XVTKRNXRTWNCGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=S)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n,3 Trimethylbutanethioamide and Its Analogues

Direct Synthesis Routes to N,N,3-Trimethylbutanethioamide

Direct synthetic routes to this compound involve the formation of the thioamide functional group from acyclic precursors in a single key step. These methods are often favored for their efficiency and atom economy.

Precursor-Based Synthetic Pathways

The construction of this compound can be envisioned through multi-component reactions, a cornerstone of modern synthetic chemistry that allows for the formation of complex molecules from simple starting materials in a single pot. nih.gov One of the most prominent methods for thioamide synthesis is the Willgerodt-Kindler reaction. organic-chemistry.orgnih.gov This reaction typically involves the interaction of a ketone or aldehyde, an amine, and elemental sulfur. nih.gov

For the synthesis of this compound, a plausible precursor-based pathway would utilize pinacolone (B1678379) (3,3-dimethyl-2-butanone), dimethylamine (B145610), and elemental sulfur. The reaction likely proceeds through the initial formation of an enamine from pinacolone and dimethylamine, which then reacts with sulfur. While the classical Willgerodt-Kindler reaction often involves rearrangement when starting from aryl alkyl ketones, the use of an aliphatic ketone with an amine and sulfur provides a direct route to the corresponding thioamide without rearrangement. nih.govwikipedia.org

| Reactants | Reagents | Product | Reaction Type |

| Pinacolone, Dimethylamine | Elemental Sulfur (S₈) | This compound | Willgerodt-Kindler Reaction |

Another conceptual approach involves building the carbon skeleton from smaller units. For instance, the reaction of methylmagnesium bromide with acetone (B3395972) would yield tert-butanol (B103910) after an aqueous workup. This alcohol could then be converted to a halide and subsequently elaborated to the required six-carbon skeleton before thioamidation. However, this represents a more circuitous route compared to starting with a precursor that already contains the requisite carbon framework.

Thioamidation Reactions from Carboxylic Acid Derivatives

A highly reliable and common method for the synthesis of amides, and by extension thioamides, involves the use of carboxylic acid derivatives. The corresponding carboxylic acid, 3,3-dimethylbutanoic acid, can be converted to its more reactive acid chloride, 3,3-dimethylbutanoyl chloride. nih.gov This acyl chloride can then be reacted with dimethylamine to form the corresponding amide, N,N,3-trimethylbutanamide.

Once the amide is formed, it can be converted to the target thioamide. Alternatively, it is conceptually feasible to directly synthesize the thioamide from the carboxylic acid derivative. This could involve the in-situ formation of a thioacylating agent. For example, the carboxylic acid could be converted to a thiocarboxylic acid, which is then coupled with dimethylamine. nih.gov

| Starting Material | Intermediate | Reagents for Thioamidation | Product |

| 3,3-Dimethylbutanoic acid | 3,3-Dimethylbutanoyl chloride | 1. Dimethylamine (to form amide) 2. Thionating agent (e.g., Lawesson's Reagent) | This compound |

Coupling Reactions for Thioamide Formation

Modern synthetic chemistry has seen the rise of various coupling reactions to form C-N and C-S bonds. Multi-component reactions, in particular, offer an efficient pathway to thioamides. nih.gov These reactions bring together three or more reactants in a single step to generate the product, often with high atom economy. nih.gov

A general strategy for thioamide synthesis involves the coupling of an aldehyde, an amine, and a sulfur source. organic-chemistry.org For this compound, this could be envisioned using 3,3-dimethylbutanal, dimethylamine, and elemental sulfur. Recent advancements have demonstrated that such reactions can be performed under catalyst-free conditions, sometimes in environmentally benign solvents like water. nih.gov

Another approach involves the decarboxylative coupling of α-keto acids with amines in the presence of a sulfur source. organic-chemistry.org While this would require the synthesis of the corresponding α-keto acid of 3,3-dimethylbutanoic acid, it represents a viable, albeit less direct, coupling strategy.

Indirect Synthetic Approaches via Functional Group Interconversions

Indirect methods for the synthesis of this compound rely on the transformation of a pre-existing functional group into the desired thioamide. These routes are particularly useful when the corresponding precursor molecule is readily available.

Conversion of Amides to Thioamides

The most common indirect route to thioamides is the thionation of the corresponding amide. organic-chemistry.org For this compound, the precursor would be N,N,3-trimethylbutanamide. This amide can be synthesized from 3,3-dimethylbutanoyl chloride and dimethylamine.

The thionation of the amide is typically achieved using a thionating agent, with Lawesson's reagent being one of the most widely employed. nih.govorganic-chemistry.org Lawesson's reagent efficiently converts the carbonyl group of the amide into a thiocarbonyl group. nih.gov The reaction is generally high-yielding and tolerates a wide variety of functional groups. Other thionating agents include phosphorus pentasulfide (P₄S₁₀). chemrxiv.org

| Precursor | Thionating Agent | Product | Reaction Conditions |

| N,N,3-trimethylbutanamide | Lawesson's Reagent | This compound | Typically in an inert solvent (e.g., toluene, THF) with heating |

| N,N,3-trimethylbutanamide | Phosphorus Pentasulfide (P₄S₁₀) | This compound | Inert solvent with heating |

The mechanism of thionation with Lawesson's reagent is thought to involve a four-membered ring intermediate, which then fragments to yield the thioamide and a phosphorus-oxygen byproduct. nih.gov

Transformations from Related Sulfur-Containing Compounds

Thioamides can also be synthesized from other sulfur-containing functional groups. For instance, a thiocarboxylic acid can be reacted with an amine to form a thioamide. In the context of this compound, this would involve the synthesis of 3,3-dimethylbutanethioic acid and its subsequent reaction with dimethylamine.

Another potential, though less common, route could involve the reaction of an isothiocyanate with an organometallic reagent. While this is a known method for producing secondary thioamides, its application to the synthesis of tertiary thioamides like this compound would require a more complex, multi-step approach.

Furthermore, general methods for thioamide synthesis include the reaction of nitriles with a source of hydrogen sulfide (B99878), or the transformation of dithiocarboxylic esters. These routes, while plausible, are often less direct than the thionation of the corresponding amide for a specific target like this compound.

Modern Catalytic Strategies in Thioamide Synthesis

The synthesis of thioamides, including this compound, has moved beyond classical thionating agents like phosphorus pentasulfide and Lawesson's reagent, which often require harsh conditions. mdpi.com Modern approaches increasingly rely on catalytic systems that offer milder conditions, higher efficiency, and greater functional group tolerance.

A prominent strategy involves the use of elemental sulfur in conjunction with a catalyst. mdpi.com For instance, the Willgerodt-Kindler reaction, a traditional method for synthesizing aryl thioamides, has been updated with catalyst- and solvent-free protocols, reacting aryl acetic or cinnamic acids with amines and elemental sulfur. mdpi.com In some variations, copper catalysts have been employed for decarboxylative thioamidation, showcasing the versatility of metal catalysis in these transformations. mdpi.com One study reported a copper-catalyzed method for producing thioamide-containing peptides with high enantiomeric purity, where the catalyst was essential for retaining the chirality of the starting material. mdpi.com Another approach utilizes industrial sulfonated cobalt phthalocyanines as efficient catalysts to convert benzyl (B1604629) thiols to benzothioamides in a one-pot, three-component reaction with amines and DMSO. researchgate.net

Three-component syntheses involving aldehydes, amines, and elemental sulfur represent another efficient, atom-economical route to thioamides. mdpi.com These reactions can often proceed without catalysts or external oxidants, extending the scope of reactions like the Willgerodt-Kindler to more readily available starting materials such as carboxylic acids. mdpi.com Additionally, methods have been developed using α-keto carboxylic acids, amines, and sulfur, proceeding through the nucleophilic addition of thiols to elemental sulfur. mdpi.comchemrxiv.org

The table below summarizes various modern catalytic approaches to thioamide synthesis.

| Catalytic System | Reactants | Key Features |

| Copper(II) Chloride | Amino Aldehydes, Amino Acids, Elemental Sulfur | Provides high enantioselectivity; crucial for chirality retention in peptide synthesis. mdpi.comchemrxiv.org |

| Catalyst-Free | Aryl Acetic/Cinnamic Acids, Amines, Elemental Sulfur | Solvent-free conditions; extends the scope of the Willgerodt–Kindler reaction. mdpi.com |

| Sulfonated Cobalt Phthalocyanine | Benzyl Thiols, Amines, DMSO | One-pot, three-component method; scalable and practical. researchgate.net |

| None (Thermal) | Benzaldehydes, Primary Amines, Elemental Sulfur | One-pot, three-component synthesis of aromatic thioamides. mdpi.com |

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing complex derivatives of this compound that contain multiple reactive sites. The principles of selective synthesis are often dictated by the directing effects of functional groups and the precise choice of reagents and reaction conditions.

For aromatic analogues of this compound, directed ortho-metalation is a powerful strategy for achieving regioselectivity. As demonstrated in the synthesis of substituted thiophene (B33073) carboxamides, an amide group can direct lithiation to a specific adjacent position on an aromatic ring. mdpi.comresearchgate.net This allows for the introduction of various electrophiles at a defined location, a strategy that could be applied to create specifically substituted aromatic thioamide derivatives.

In systems with multiple potentially reactive carbonyl or amide groups, chemoselectivity becomes paramount. The selective thionation of one amide in the presence of others can be challenging. chemrxiv.org However, the choice of thionating agent and reaction conditions can influence the outcome. For instance, certain modern thionating reagents have shown different reactivity profiles compared to Lawesson's reagent, which could potentially be exploited for selective conversions in a multifunctional precursor to a thioamide derivative. researchgate.net

Tandem reactions, which combine multiple bond-forming events in a single operation, rely heavily on chemo- and regioselective control. nih.govburleylabs.co.uk In the synthesis of carbazoles, for example, a palladium-catalyzed process involves a specific sequence of Buchwald-Hartwig amination followed by C-N arylation. nih.gov The regioselectivity of the second step is controlled by the electronic properties of the substrate. nih.gov Analogous strategies could be envisioned for building complex heterocyclic systems onto a scaffold related to this compound, where the thioamide group or other substituents direct subsequent bond formations.

The table below outlines strategies for achieving selective synthesis in analogous systems.

| Selectivity Type | Synthetic Strategy | Controlling Factors | Potential Application to Derivatives |

| Regioselectivity | Directed ortho-Metalation | Amide directing group, strong base (n-BuLi). mdpi.comresearchgate.net | Functionalization of aromatic rings in thioamide analogues at a specific position. |

| Chemoselectivity | Selective Thionation | Choice of thionating reagent, reaction conditions. researchgate.net | Conversion of one specific amide to a thioamide in a polyamidic precursor. |

| Regio- & Chemoselectivity | Tandem Catalysis (e.g., Pd-catalyzed heteroannulation) | Catalyst, ligands, electronic nature of substrates. nih.govburleylabs.co.uk | One-pot synthesis of complex heterocyclic structures attached to a thioamide core. |

Stereoselective and Enantioselective Synthesis of this compound Analogues

The synthesis of chiral thioamides, where the molecule exists as one of a pair of non-superimposable mirror images (enantiomers), is a significant area of research. This is particularly relevant for creating analogues of this compound with specific three-dimensional structures.

A key breakthrough in this area is the direct catalytic asymmetric aldol (B89426) reaction of thioamides. acs.orgnih.gov This method utilizes a cooperative catalytic system composed of a soft Lewis acid and a hard Brønsted base (e.g., a copper complex with a chiral ligand) to catalytically generate an active enolate from the thioamide. acs.org This enolate then reacts with an aldehyde in a highly enantioselective manner. acs.orgnih.gov This strategy allows for the creation of chiral β-hydroxy thioamides, which are valuable building blocks. The high chemoselectivity of this catalytic system enables the deprotonation of the thioamide in the presence of easily enolizable aldehydes, which are prone to self-condensation. acs.org

Another strategy involves the use of chiral starting materials. For example, α-chiral nitroalkanes, which can be prepared in enantiopure form through established asymmetric methods, can serve as precursors for chiral thioamides. nih.gov A method has been developed where these nitroalkanes react with amines in the presence of sodium sulfide and elemental sulfur to yield the corresponding thioamides. chemrxiv.orgnih.gov While some degree of epimerization (loss of stereochemical purity) was observed under certain conditions, this approach provides a pathway to complex thiopeptides from readily available chiral building blocks. nih.gov

The development of stereoselective 1,3-dipolar cycloaddition reactions also offers a route to complex, densely substituted cyclic thioamide analogues. nih.gov While not directly demonstrated for thioamides, the use of chiral auxiliaries, such as N-tert-butanesulfinyl groups on related imines, has proven effective in directing the diastereoselective outcome of cycloadditions to form highly substituted pyrrolidines. nih.gov Such strategies could be adapted for the synthesis of complex chiral heterocyclic systems incorporating a thioamide moiety.

The following table details examples of enantioselective methods applicable to the synthesis of thioamide analogues.

| Asymmetric Method | Catalyst/Reagent System | Substrates | Key Outcome |

| Direct Catalytic Asymmetric Aldol Reaction | (R,R)-Ph-BPE/[Cu(CH₃CN)₄]PF₆/LiOAr | Thioamides, Aldehydes | High enantioselectivity (e.g., 79% ee) in C-C bond formation. acs.org |

| Thioamidation of Chiral Nitroalkanes | Na₂S, S₈ | α-Chiral Nitroalkanes, Amines | Synthesis of chiral thioamides from enantiopure precursors; potential for partial epimerization. nih.gov |

| Copper-Catalyzed Thioamidation | CuCl₂ (15 mol%) | Amino Aldehydes, Amino Acids | High yields and retention of chirality in the synthesis of thioamide-containing peptides. mdpi.com |

Elucidation of N,n,3 Trimethylbutanethioamide Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Characteristics of the Thioamide Moiety

The thioamide functional group, as present in N,N,3-Trimethylbutanethioamide, possesses both nucleophilic and electrophilic characteristics. researchgate.netresearchgate.net Compared to amides, thioamides are generally more reactive toward both nucleophiles and electrophiles. researchgate.netnih.gov This heightened reactivity stems from several factors, including a weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides (130 vs. 170 kcal/mol). nih.gov

The thiocarbonyl carbon atom acts as an electrophilic center, susceptible to attack by nucleophiles. acs.org Concurrently, the sulfur atom, with its lone pairs of electrons, behaves as a nucleophilic center, readily reacting with a variety of electrophiles. researchgate.net The nitrogen atom's lone pair also contributes to the molecule's nucleophilicity. researchgate.net The small difference in electronegativity between carbon (2.55) and sulfur (2.58) facilitates charge transfer from the nitrogen atom to the sulfur atom, enhancing the polar resonance form. nih.gov

Key physicochemical properties that differentiate the thioamide group from the amide group are summarized in the table below.

| Property | Thioamide | Amide |

| C=X Bond Energy | ~130 kcal/mol nih.gov | ~170 kcal/mol nih.gov |

| C=X Bond Length | ~1.71 Å nih.gov | ~1.23 Å nih.gov |

| C-N Rotational Barrier | Higher (~5 kcal/mol) nih.gov | Lower nih.gov |

| N-H Acidity (pKa) | More acidic (ΔpKa = -6) nih.gov | Less acidic nih.gov |

| H-Bond Donor (N-H) | Better donor nih.gov | Weaker donor nih.gov |

| H-Bond Acceptor (X) | Weaker acceptor (Sulfur) nih.gov | Stronger acceptor (Oxygen) nih.gov |

| ¹³C NMR Shift (C=X) | 200–210 ppm nih.gov | ~30 ppm upfield of thioamide nih.gov |

| UV Absorption (λmax) | ~265 nm nih.gov | ~220 nm nih.gov |

This table presents generalized data for the thioamide functional group, which is directly applicable to this compound.

Oxidative Transformations and Oxidative C-C Bond Cleavage Reactions

Thioamides like this compound can undergo various oxidative transformations. A common reaction is oxidative desulfurization, which converts the thiocarbonyl group into a carbonyl group, yielding the corresponding amide. tandfonline.com This transformation can be achieved using oxidants like singlet oxygen. tandfonline.com

More complex oxidative reactions can lead to C-C bond cleavage. For instance, a metal-free method for synthesizing α-keto thioamides involves the reaction of enaminones with elemental sulfur, proceeding through the cleavage of a C=C bond. sci-hub.se In other systems, the oxidative coupling of α-carbonyl radicals, generated via single electron transfer with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can lead to products derived from C-C bond cleavage. organic-chemistry.org The synthesis of α-ketothioamides from α-azido ketones can also proceed via selective C-C bond cleavage in the presence of phenyliodine(III) diacetate. researchgate.netnih.gov

Reductive Processes and Hydrogenation Studies

The thioamide group is susceptible to reduction, most notably through catalytic hydrogenation, which typically results in desulfurization to form the corresponding amine. rsc.orgresearchgate.net This contrasts with the reduction of amides, which often requires harsher conditions. An acridine-based ruthenium complex has been shown to effectively catalyze the hydrogenation of thioamides to their corresponding amines. nih.govacs.org Similarly, a bifunctional Ru-NHC complex appended with a Lewis acid can achieve selective desulfurization of thioamides to amines using phenylsilane (B129415) as the reductant. rsc.org Earth-abundant transition metals, such as manganese, have also been developed for the hydrogenative desulfurization of thioamides. researchgate.net

| Catalyst System | Reductant | Product Type | Reference |

| Acridine-based Ruthenium complex | H₂ | Amine | nih.gov, acs.org |

| Boron appended Ru-NHC complex | Phenylsilane | Amine | rsc.org |

| Iron(IMes)(CO)₄ catalyst | Phenylsilane | Amine | researchgate.net |

| Manganese(I) complexes | H₂ | Amine | researchgate.net |

This table summarizes various catalytic systems for the reduction of the thioamide functional group.

Cycloaddition Reactions and Pericyclic Processes

The thioamide moiety is a valuable component in cycloaddition and pericyclic reactions for synthesizing heterocyclic compounds. acs.org Thioamides can participate in [3+2] cycloaddition reactions, which are crucial for forming five-membered heterocycles. digitellinc.com In these reactions, the thioamide can act as a versatile synthon with two active centers: the nitrogen atom and the thiocarbonyl group. digitellinc.com The regioselectivity of these reactions can be tuned by substituents. digitellinc.com For example, thioamides bearing electron-withdrawing groups have been shown to react with benzynes in a novel [3+2] cycloaddition fashion to form dihydrobenzothiazole products via a stabilized ammonium (B1175870) ylide intermediate. acs.org

Primary thioamides can also undergo photochemical [2+2] cycloadditions with compounds like furans to ultimately yield pyrrole (B145914) derivatives after rearrangement. acs.org Furthermore, density functional theory (DFT) studies have been employed to investigate the mechanisms and regioselectivity of 1,3-dipolar cycloadditions involving thioamides. researchgate.net

Mechanistic Investigations of Catalyzed Reactions

The reactivity of this compound can be significantly influenced by catalysts, with detailed mechanistic studies providing insight into these transformations.

N-Heterocyclic Carbene-Copper(I) Complexes : Heteroleptic bis(N-heterocyclic carbene) copper(I) complexes are highly active catalysts for reactions such as the [3+2] cycloaddition of azides and alkynes. acs.orgresearchgate.net Mechanistic investigations suggest that during the catalytic cycle, only one NHC ligand remains coordinated to the copper center. acs.orgresearchgate.net Copper(I) catalysts are also used in multicomponent reactions involving thioamides to form functionalized thiazoles through the formation of multiple C-S, C-N, and C-O bonds in a single pot. rsc.org

Phenyliodine(III) diacetate (PIDA) : This hypervalent iodine reagent is a versatile oxidant for thioamide transformations. PIDA can promote the oxidative dimerization of thioamides to synthesize 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net It is also used to mediate metal-free [3+2] heteroannulation reactions between thioamides and other partners, such as 4-hydroxy coumarins, to produce complex heterocyclic systems. rsc.org The mechanism is believed to be initiated by PIDA, followed by a cascade of nucleophilic addition, intramolecular cyclization, and dethiohydration. rsc.org In other contexts, PIDA can facilitate the formation of thiazoles through an oxidative coupling mechanism involving the C(S)-N bond of the thioamide. rsc.orgnih.gov

Studies on Rearrangement and Migration Phenomena

Thioamides are known to participate in rearrangement and migration reactions. A notable example is the 1,3-shift of the thioamide group, which can occur under thermal conditions. researchgate.net In certain quinazoline (B50416) systems, a concerted 1,3-shift of the thioamide group from a nitrogen to a carbon atom has a significantly lower activation barrier than a competing Dimroth rearrangement. researchgate.net

Another documented phenomenon is 1,2-sulfur migration. The synthesis of polysubstituted 3-aminothiophenes from β-ketothioamides and allenes proceeds through a tandem sequence that includes a thio-Michael addition, oxidative annulation, and a key 1,2-sulfur migration step within a four-membered ring intermediate. acs.org A hydrogen-bond-promoted migration of an H₂S molecule has also been observed in a thioamide-nitrile system, leading to the formation of an N-methylthioamide. tandfonline.com

Acid-Base Chemistry and Tautomerism

The thioamide functional group exhibits distinct acid-base properties and exists in a tautomeric equilibrium between the thione form (C=S) and the thiol (or imidothiol) form (C-SH). scispace.comresearchgate.net

Acid-Base Chemistry : The protons on the nitrogen of a primary or secondary thioamide are significantly more acidic than their amide counterparts, with a pKa difference of approximately -6 units. nih.gov The α-protons adjacent to the thiocarbonyl group are also more acidic than those in amides, allowing for the generation of enolates that can react at either the α-carbon or the sulfur atom. researchgate.net

Tautomerism : The thione-thiol tautomerism is a fundamental property of thioamides. scispace.comnih.gov In most cases, the thione form is thermodynamically dominant. scispace.com The position of the equilibrium can be influenced by factors such as the solvent and pH. ucj.org.ua In weakly alkaline media or polar organic solvents, the equilibrium can shift towards the thiol form. ucj.org.ua The tautomeric form plays a crucial role in the coordination chemistry of thioamides with metals. ucj.org.ua Experimental and computational studies on simple thioamides like thioacetamide (B46855) and thiobenzamide (B147508) have quantified this equilibrium, showing a strong preference for the thione tautomer. scispace.com

| Compound | pKT (Thione/Thiol) | Reference |

| Thioacetamide | -8.6 | scispace.com |

| N-Methylthioacetamide | -9.6 | scispace.com |

| Thiobenzamide | -8.3 | scispace.com |

| N-Methylthiobenzamide | -8.9 | scispace.com |

pKT is the negative logarithm of the tautomerization constant KT = [Thiol]/[Thione]. This table illustrates the strong preference for the thione form in simple thioamides.

Advanced Derivatization Strategies for N,n,3 Trimethylbutanethioamide in Academic Research

Silylation Derivatization for Chromatographic and Spectroscopic Analysis (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS) derivatives)

No research articles or data could be retrieved that describe the silylation derivatization of N,N,3-Trimethylbutanethioamide. Standard silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to increase the volatility and thermal stability of compounds with active hydrogen atoms for gas chromatography-mass spectrometry (GC-MS) analysis. However, the application of these methods to this compound has not been documented.

Acylation and Alkylation Techniques for Functionalization

There is no available literature detailing the acylation or alkylation of this compound for the purpose of functionalization. General organic chemistry principles suggest that the thioamide functional group could potentially undergo such reactions, but specific conditions, reagents, or outcomes for this particular compound are not reported. Friedel-Crafts acylation and alkylation are common methods for adding acyl and alkyl groups to aromatic rings, but their relevance to this aliphatic thioamide is not established in published research. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Derivatization for Chiral Separation and Stereochemical Assignment

Information regarding the derivatization of this compound for chiral separation and stereochemical assignment is not present in the scientific literature. While various chiral derivatization reagents are employed to separate enantiomers of chiral compounds using techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), their use with this compound has not been described. unife.itmdpi.comnih.govnih.gov

Derivatization for Spectroscopic Tagging and Probe Development

No studies have been published on the derivatization of this compound for the purpose of spectroscopic tagging or the development of chemical probes. This area of research typically involves attaching a chromophore, fluorophore, or other reporter molecule to a compound of interest to study its interactions or localization, but no such work has been documented for this specific thioamide.

Optimization of Derivatization Reaction Conditions and Yields

As there are no published methods for the derivatization of this compound, there is consequently no information available on the optimization of reaction conditions or yields for such processes. The optimization of factors like reagent choice, solvent, temperature, and reaction time is a critical step in developing any new derivatization protocol, but this work has not been reported for the target compound. researchgate.net

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 67797-33-5) is not available in the public domain. This includes data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), Fourier Transform Infrared (FTIR), and Raman spectroscopy.

The absence of this specific information prevents the creation of a scientifically accurate and detailed article as outlined in the request. The generation of the required sections, subsections, and data tables is contingent upon the availability of published research findings and spectral analyses for this particular compound. Without access to primary or reference spectra, any attempt to provide specific chemical shifts, coupling constants, or vibrational frequencies would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article on the "Spectroscopic Characterization and Advanced Structural Analysis of this compound" at this time.

Spectroscopic Characterization and Advanced Structural Analysis of N,n,3 Trimethylbutanethioamide

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of N,N,3-Trimethylbutanethioamide through ionization and fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. numberanalytics.com

For this compound, with the molecular formula C₇H₁₅NS, the exact mass is calculated by summing the precise masses of its most abundant isotopes. The calculated monoisotopic mass for this compound is 145.09252 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within a few parts per million, ppm) confirms the elemental composition and rules out other potential formulas. This high level of accuracy is essential for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis. nih.gov

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NS |

| Nominal Mass | 145 Da |

Fragmentation Pattern Analysis for Structural Elucidation

Electron impact (EI) mass spectrometry causes the molecular ion (M⁺˙) to fragment in predictable ways, providing a "fingerprint" that aids in structural elucidation. chemguide.co.uk The analysis of these fragmentation patterns reveals the connectivity of atoms within the molecule. For this compound, several key fragmentation pathways are anticipated.

One dominant pathway for aliphatic compounds containing heteroatoms is alpha-cleavage , where the bond adjacent to the atom bearing the localized charge and radical site breaks. msu.edu For this compound, cleavage of the bond between the carbonyl carbon and the tert-butyl group is expected. This would result in the loss of a tert-butyl radical (•C(CH₃)₃) to form a stable resonance-stabilized cation.

Another potential fragmentation involves a McLafferty-type rearrangement , which is common for carbonyl compounds, including amides and their thio-analogs, that possess a γ-hydrogen. libretexts.orglibretexts.org This process involves the transfer of a hydrogen atom from the γ-carbon to the sulfur atom, followed by the cleavage of the α,β-carbon bond, leading to the elimination of a neutral alkene.

The mass spectra of thioamides can also provide information about tautomeric equilibria in the gas phase, although interconversion after ionization is not always significant. researchgate.net

Table 2: Predicted Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 145 | [C₇H₁₅NS]⁺˙ | Molecular Ion (M⁺˙) |

| 88 | [C₃H₆NS]⁺ | Alpha-cleavage: Loss of •C(CH₃)₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thioamide functional group possesses characteristic absorptions in the UV-Vis region. The spectra of simple, unconjugated thioamides are typically defined by two main electronic transitions. scispace.com

n → π* Transition : This transition involves the excitation of a non-bonding electron (n) from a lone pair on the sulfur atom to an anti-bonding π* orbital of the C=S bond. scispace.com This is a lower-energy transition and appears as a low-intensity (low molar absorptivity, ε) band at a longer wavelength, often in the near-UV region.

π → π* Transition : This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the thiocarbonyl group. This is a higher-energy transition, resulting in a high-intensity (high ε) absorption band at a shorter wavelength. scispace.com

Since this compound is an aliphatic thioamide lacking further conjugation, its spectrum is expected to show these characteristic absorptions. The position and intensity of these bands can be influenced by solvent polarity; n → π* transitions typically exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. scispace.com

Table 3: Typical UV-Vis Absorption Data for Aliphatic Thioamides

| Transition | Typical λ_max Range (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| n → π* | 340 - 380 | < 100 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound is not available, data from related thioamide structures allow for a detailed prediction of its molecular and supramolecular features.

Table 4: Expected Structural Parameters for the Thioamide Moiety

| Parameter | Expected Value/Feature | Reference |

|---|---|---|

| C=S Bond Length | ~1.64 Å | nih.gov |

| C-N Bond Length | ~1.33 Å | nih.gov |

| Thioamide Group | Planar or near-planar | nih.gov |

Advanced Spectroscopic Data Analysis and Spectral Decomposition Methods

The complete characterization of this compound can be enhanced by integrating experimental data with advanced computational and data analysis methods. numberanalytics.comnumberanalytics.com

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) are powerful tools for complementing experimental spectroscopy. unibo.it QM calculations can be used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) can calculate the energies of electronic transitions, helping to assign the observed absorption bands (e.g., n → π* and π → π*) with greater confidence. unibo.it

Chemometric Analysis: In cases where complex mixtures are analyzed or subtle spectral changes need to be quantified, chemometric techniques are invaluable. chemrxiv.org These statistical methods can decompose complex, overlapping spectra into their constituent parts, identify correlations between spectral features and chemical properties, and build predictive models. For instance, if monitoring a reaction involving this compound, chemometrics could help track its concentration in real-time by analyzing evolving spectroscopic data (e.g., from IR or UV-Vis). chemrxiv.org These advanced approaches transform raw spectral data into a deeper understanding of the molecule's structure, dynamics, and behavior.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl radical |

| Carbon |

| Sulfur |

Computational and Theoretical Investigations of N,n,3 Trimethylbutanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. Methodologies range from Density Functional Theory (DFT), which is widely used for its balance of accuracy and computational cost, to high-accuracy ab initio methods.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (Band Gap Energy), is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netirjweb.com

For thioamides, DFT calculations, such as those using the PW6B95 functional with an AVDZ basis set, have been employed to determine their most stable conformers and interaction energies with other molecules. researchgate.netrsc.org The electronic properties derived from DFT, such as the HOMO-LUMO gap, are essential for understanding the charge transfer interactions within the molecule and with its environment. researchgate.net While specific HOMO-LUMO energy values for N,N-dimethylthioacetamide are not consistently reported across the literature, the general principles of DFT application remain central to its theoretical study. nih.govresearchgate.net

Table 1: Illustrative Electronic Properties from DFT Calculations (Note: These are representative values for a generic organic molecule to illustrate the concept, as specific, consistent data for N,N-dimethylthioacetamide is not available in the cited literature.)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Band Gap Energy (ΔE) | 5.3 | Chemical reactivity and stability |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a significant computational cost. arxiv.org

For N,N-dimethylthioacetamide and related thioamides, ab initio calculations have been instrumental in studying properties like rotational energy barriers around the C-N bond. acs.orgacs.org For instance, calculations at the G2(MP2) and MP2/6-311+G** theoretical levels have been used to investigate these barriers, showing good agreement with experimental data from NMR spectroscopy. acs.orgacs.org These high-level calculations can account for electron correlation effects more rigorously than standard DFT, making them suitable for problems where high accuracy is paramount.

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Infrared (IR) Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. faccts.de For N,N-dimethylthioacetamide, normal co-ordinate analysis has been performed to assign the vibrational frequencies observed in its IR and Raman spectra. ias.ac.inias.ac.in Such studies help to clarify the nature of the normal vibrations by examining the potential energy distribution, which reveals the extent of mixing between different skeletal frequencies, such as the C-N and C=S stretching modes. ias.ac.incolab.ws Theoretical predictions, often scaled to correct for systematic errors, generally show good agreement with experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR chemical shifts with high accuracy is a significant challenge for computational chemistry. mdpi.com Methods range from empirical additive schemes to quantum mechanical calculations using DFT. bas.bg More advanced approaches, including machine learning models trained on large datasets of experimental and/or calculated shifts, have shown increasing promise, with some deep learning algorithms achieving mean absolute errors of less than 0.10 ppm for 1H chemical shifts. arxiv.orgmdpi.com For a given molecule, quantum chemical calculations would involve optimizing the geometry and then computing the magnetic shielding tensors for each nucleus to predict the chemical shifts. biorxiv.org

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for N,N-Dimethylthioacetamide (Illustrative) (Based on concepts from the literature ias.ac.inias.ac.inresearchgate.net, this table illustrates how theoretical values are compared to experimental ones.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=S Stretch | ~960 | ~955 | Thioamide I band |

| C-N Stretch | ~1500 | ~1490 | Thioamide II band |

| CH₃ Rock | ~1050 | ~1045 | Methyl group vibration |

Molecular Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of molecules using a set of descriptors derived from the change in energy with respect to the number of electrons. nih.govnih.gov

Ionization Potential (I): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. It is a measure of the molecule's resistance to oxidation. Computationally, it can be approximated by the negative of the HOMO energy (-E_HOMO) via Koopmans' theorem, or more accurately by the energy difference between the cationic and neutral species. arxiv.orgresearchgate.net

Electron Affinity (A): The energy released when an electron is added to a neutral molecule in its gaseous state. libretexts.org It indicates the molecule's ability to accept an electron and become an anion. It can be approximated by the negative of the LUMO energy (-E_LUMO) or calculated as the energy difference between the neutral and anionic species. tsinghua.edu.cn

These two descriptors are fundamental to understanding the electronic behavior of a molecule. aps.orgsciencepublishinggroup.com

From the ionization potential (I) and electron affinity (A), several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. researchgate.netchemrxiv.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2. tsinghua.edu.cn

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential and electron affinity: η = (I - A) / 2. arxiv.org Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive than hard molecules.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). scielo.org.mx

Nucleophilicity Index (N): A measure of the electron-donating ability of a species. There are several scales, but one common approach defines it relative to a reference compound like tetracyanoethylene (B109619) (TCE). nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For instance, studies on N,N-dimethylthioacetamide have utilized these parameters to understand its chemical behavior. ljmu.ac.ukcore.ac.uk

Table 3: Calculated Molecular Reactivity Descriptors for N,N-dimethylthioacetamide (Note: This table is populated with illustrative values based on general principles and available data points from the literature to demonstrate the concepts.)

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | E(N-1) - E(N) | 8.5 eV | Energy to remove an electron |

| Electron Affinity (A) | E(N) - E(N+1) | 0.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.5 eV | Electron attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | 0.25 eV⁻¹ | Tendency to be polarized and reactive |

| Electrophilicity Index (ω) | μ² / (2η) | 2.53 eV | Propensity to act as an electrophile |

| Nucleophilicity Index (N) | E_HOMO(Nu) - E_HOMO(TCE) | >2.0 eV | Propensity to act as a nucleophile |

Intermolecular Interactions and Noncovalent Bonding Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and their recognition properties. For N,N,3-Trimethylbutanethioamide, a variety of noncovalent interactions are anticipated, which can be analyzed using advanced computational techniques.

Spodium Bonding: While not explicitly detailed for this specific molecule in the available literature, the sulfur atom in the thioamide group of this compound is a potential participant in chalcogen bonding, a type of noncovalent interaction. More specifically, interactions involving a Group 12 element as the electrophilic site are termed spodium bonds. Theoretical studies on similar sulfur-containing compounds often reveal the importance of such directional interactions in crystal packing and molecular recognition.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density to characterize chemical bonding. rsc.org In the context of this compound, QTAIM analysis would involve locating bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of intermolecular contacts like hydrogen bonds and van der Waals interactions. mdpi.com For instance, studies on related thioamides have used QTAIM to quantify the strength of N-H···S and C-H···S hydrogen bonds, which would also be expected to play a role in the crystal structure of this compound. mdpi.comnih.govresearchgate.net

Noncovalent Interaction Plots (NCIPLOT): NCIPLOT is a visualization tool that highlights noncovalent interactions in real space based on the electron density and its reduced gradient. rsc.org This method distinguishes between attractive and repulsive interactions, providing a qualitative picture of the interaction landscape. For this compound, an NCIPLOT analysis would likely reveal regions of weak van der Waals forces, potential C-H···S hydrogen bonds, and possible n→π* interactions involving the thioamide moiety. uzh.ch These plots are instrumental in understanding the forces that govern the supramolecular assembly of the compound. uzh.ch

| Interaction Type | Typical Donor | Typical Acceptor | Computational Probe | Expected Significance |

| Hydrogen Bonding | C-H | S | QTAIM, NCIPLOT | Moderate |

| n→π* Interaction | Carbonyl Oxygen (of another molecule) | Thioamide π* orbital | NBO, QTAIM | Significant in stabilizing conformations |

| van der Waals | Alkyl groups | Alkyl groups | NCIPLOT | High |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds, leading to various conformers with different energies.

Conformational Analysis: Computational methods such as Density Functional Theory (DFT) can be employed to perform a systematic search for stable conformers. nih.gov For this compound, the key dihedral angles would be around the C-N bond of the thioamide group and the C-C bonds of the butyl chain. The relative energies of the resulting conformers determine their population at a given temperature. Studies on similar N,N-dialkylthioacetamides have shown the existence of multiple stable conformers, with the relative populations being influenced by solvent polarity. nih.gov

Potential Energy Surface (PES) Mapping: A PES map provides a comprehensive view of the energy of the molecule as a function of one or more geometric parameters, such as bond rotation angles. researchgate.net For this compound, a 2D-PES could be generated by systematically varying the dihedral angles defining the orientation of the N,N-dimethyl and the tert-butyl groups. The resulting map would show energy minima corresponding to stable conformers and the energy barriers separating them. researchgate.netresearchgate.net This information is critical for understanding the dynamic behavior of the molecule. For example, the PES of thioformamide (B92385) has been extensively studied to understand its tautomerization. researchgate.netnih.gov

| Dihedral Angle | Description | Expected Barrier to Rotation |

| C(S)-N | Rotation around the thioamide C-N bond | High due to partial double bond character |

| N-C(butyl) | Rotation of the butyl group | Moderate |

| C-C (in butyl) | Rotation within the butyl chain | Low |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, identifying intermediates, and characterizing transition states.

Reaction Mechanism Modeling: For this compound, potential reactions could include hydrolysis, oxidation, or reactions at the α-carbon. DFT calculations can be used to model the step-by-step mechanism of such transformations. nih.gov For instance, the mechanism of transamidation of thioamides has been investigated using DFT, revealing a pathway involving nucleophilic addition to the thiocarbonyl group. nih.gov Similarly, the mechanism of thiazole (B1198619) formation from thioamides has been computationally explored. chemtube3d.com

Transition State Characterization: For any proposed reaction step, the corresponding transition state (TS) must be located on the potential energy surface. A TS is a first-order saddle point, having one imaginary frequency in its vibrational analysis. The energy of the TS relative to the reactants gives the activation energy of the reaction. For this compound, characterizing the transition states for reactions like its synthesis or degradation would provide key insights into the reaction kinetics and feasibility. researchgate.net

Excited State Calculations and Photophysical Properties

The interaction of this compound with light can be understood by studying its electronically excited states.

Excited State Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies and properties of excited states. researchgate.net These calculations can predict the UV-Vis absorption spectrum of this compound by identifying the vertical excitation energies from the ground state to various excited states. The nature of these transitions (e.g., n→π, π→π) can also be determined by analyzing the molecular orbitals involved. nih.gov

Photophysical Properties (e.g., ΔEST): The energy gap between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet splitting (ΔEST), is a crucial parameter that governs the photophysical behavior of a molecule. uic.edu A small ΔEST can facilitate efficient intersystem crossing (ISC) from the singlet to the triplet manifold. For this compound, the presence of the sulfur atom is expected to enhance spin-orbit coupling, potentially leading to a smaller ΔEST and making it a candidate for applications involving triplet states, such as photodynamic therapy or organic light-emitting diodes. uic.edu The photophysical properties of various thioamides have been explored, revealing their potential as photoswitches and fluorescent quenchers. nih.govresearchgate.net

| Property | Computational Method | Significance |

| Absorption Wavelength (λmax) | TD-DFT | Predicts color and light absorption characteristics |

| Oscillator Strength (f) | TD-DFT | Relates to the intensity of absorption bands |

| Singlet-Triplet Splitting (ΔEST) | TD-DFT, ΔSCF | Governs intersystem crossing efficiency |

| Excited State Dipole Moment | TD-DFT | Influences solvent effects on fluorescence |

Applications of N,n,3 Trimethylbutanethioamide in Advanced Organic Synthesis

N,N,3-Trimethylbutanethioamide as a Versatile Synthetic Building Block

In modern organic synthesis, the development of efficient methods for constructing complex molecules relies heavily on the use of versatile building blocks—small, functionalized molecules that can be readily incorporated into larger structures. rsc.org this compound serves as such a building block, primarily due to the reactivity of its thioamide moiety.

The thioamide group (a sulfur analog of an amide) is a powerful functional group that can participate in a wide range of chemical reactions. This allows for the strategic introduction of both nitrogen and sulfur atoms into a target molecule. One of the most well-documented uses of this compound is as the thioamide component in the Hantzsch Thiazole (B1198619) Synthesis, where it reacts with α-haloketones to form substituted thiazole rings. smolecule.com This reaction highlights its utility in diversity-oriented synthesis, where complex and biologically relevant scaffolds can be generated from simple precursors. mdpi.com The development of iterative coupling strategies using building blocks, such as those based on boronic acids, has revolutionized small molecule synthesis, and functionalized thioamides like this compound fit well within this paradigm for creating libraries of complex compounds. nih.gov

Role as a Ligand in Organometallic Complexes and Catalysis

Organometallic chemistry is a cornerstone of modern catalysis, enabling a vast number of chemical transformations. The performance of a metal catalyst is critically dependent on the ligands that surround the metal center. These ligands modulate the metal's electronic properties and steric environment, thereby controlling its reactivity and selectivity. umich.edu

This compound, possessing both nitrogen and sulfur atoms with available lone pairs of electrons, is a prime candidate to act as a ligand. It can coordinate to various transition metals, such as palladium, rhodium, iridium, osmium, and ruthenium, forming stable organometallic complexes. mit.edunih.gov The thioamide group can act as a bidentate ligand, binding to the metal through both the sulfur and nitrogen atoms, or as a monodentate ligand through the more nucleophilic sulfur atom.

The resulting organometallic complexes have potential applications in catalysis. nih.gov For instance, palladium complexes are widely used in cross-coupling reactions, and the specific ligand can influence the rate and yield of these transformations. nih.gov Chiral N,N'-dioxide ligands have been shown to be effective in a wide range of asymmetric catalytic reactions, and by analogy, chiral thioamide-based ligands could offer unique reactivity and stereocontrol. rsc.org The design and synthesis of such complexes are central to developing novel catalytic processes for challenging reactions, including C-H bond functionalization. umich.edu

| Potential Metal Center | Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (N,S) | Cross-coupling, C-H functionalization umich.edunih.gov |

| Rhodium (Rh) | Bidentate (N,S) | Hydroformylation, Nitrene insertion researchgate.net |

| Iridium (Ir) | Bidentate (N,S) | C-H activation, Asymmetric catalysis nih.gov |

| Ruthenium (Ru) | Bidentate (N,S) | Metathesis, Aldol (B89426) reactions dicp.ac.cn |

| Osmium (Os) | Bidentate (N,S) | Anticancer agent development nih.gov |

Utilization in the Construction of Nitrogen and Sulfur-Containing Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net Thioamides are well-established precursors for the synthesis of a wide variety of these ring systems. thieme-connect.de

This compound is explicitly used in the Hantzsch reaction to produce thiazoles, which are five-membered aromatic rings containing one sulfur and one nitrogen atom. smolecule.com This one-pot method involves the reaction of the thioamide with an α-bromoketone. smolecule.com Beyond thiazoles, the thioamide functional group is a key starting point for other important heterocycles. Depending on the reaction partner and conditions, it can be used to construct:

Thiadiazoles: Five-membered rings with two nitrogen atoms and one sulfur atom. thieme-connect.de

Dithiazines: Six-membered rings containing two sulfur atoms and one nitrogen atom. perfumerflavorist.com

Triazines: Six-membered aromatic rings with three nitrogen atoms, which can be synthesized via reactions involving amidine or thioamide-like precursors. nih.govnih.gov

The synthesis of these heterocycles often involves cyclocondensation reactions where the thioamide provides the necessary N-C=S unit. perfumerflavorist.commdpi.com

| Heterocycle Class | Ring Size | Heteroatoms | Synthetic Method Involving Thioamide Precursor |

| Thiazole | 5-membered | 1 Nitrogen, 1 Sulfur | Hantzsch Synthesis smolecule.com |

| Thiadiazole | 5-membered | 2 Nitrogen, 1 Sulfur | Cyclization with hydrazine (B178648) derivatives or other N-N synthons thieme-connect.de |

| Dithiazine | 6-membered | 1 Nitrogen, 2 Sulfur | Cyclization with reagents providing a C-S or S unit perfumerflavorist.com |

| Triazole | 5-membered | 3 Nitrogen | Can be part of a larger synthesis involving a thioamide-derived intermediate mdpi.com |

Participation in Green Chemistry Transformations

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. nih.gov In the synthesis of heterocyclic compounds, green approaches include the use of water or bio-based solvents, catalyst-free conditions, and multicomponent reactions (MCRs) that increase atom economy. researchgate.netmdpi.com

While specific green chemistry studies on this compound are not widely reported, the reactions it participates in can be adapted to be more sustainable. For example, MCRs that form complex heterocycles in a single step are inherently "green." researchgate.net The Hantzsch synthesis, a cornerstone reaction for this compound, can be optimized using greener solvents or catalysts. Researchers have developed methods for synthesizing N-heterocycles in water or using recyclable catalysts, providing a roadmap for more sustainable applications of thioamides like this compound. nih.govmdpi.com

Precursor in the Synthesis of Complex Organic Molecules and Advanced Materials

The term "complex organic molecules" (COMs) often refers to molecules with intricate structures and functionalities, including many natural products and pharmaceuticals. arxiv.orgarxiv.orgmpg.de The synthesis of these molecules is a significant challenge that often relies on a building block approach, where smaller, functionalized fragments are assembled into the final target. rsc.orgnih.gov

This compound serves as a precursor in this context by providing a thioamide group that can be either retained in the final product or transformed into another functional group, such as a thiazole ring. smolecule.com The incorporation of this unit can be a key step in the total synthesis of a complex natural product or in the creation of novel advanced materials. For example, organometallic complexes, which can be formed using this compound as a ligand, are themselves advanced materials with applications in areas like luminescence and electronics. umich.edumdpi.com The ability to construct complex heterocyclic systems also opens the door to creating new materials with unique photophysical or electronic properties. the-innovation.org

Application in Stereoselective Transformations

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. wikipedia.orgmsu.edu This is of paramount importance in medicinal chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological activities. Asymmetric synthesis aims to produce a single, desired stereoisomer. rsc.org

The application of this compound in stereoselective reactions could be achieved through several strategies:

Chiral Catalysis: By using the thioamide as a ligand for a metal in a chiral complex, it could facilitate asymmetric transformations. rsc.orgunibo.it

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

Reactions with Chiral Reagents: Reacting this compound with a chiral reagent can lead to the formation of a chiral product. dicp.ac.cn

While specific examples involving this compound are not prominent in the literature, the general field of asymmetric synthesis with related compounds is well-developed. For example, stereoselective aldol reactions, allylations, and aziridinations have been achieved with imines and related compounds, suggesting that similar transformations could be developed for thioamides. dicp.ac.cnnih.gov The goal is to control the creation of new stereocenters with high enantiomeric or diastereomeric excess. wikipedia.orgnih.gov

Use as a Reagent in Specific C-H Functionalization and New Bond Formations

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the conversion of ubiquitous but generally inert C-H bonds into new C-C or C-heteroatom bonds. researchgate.netnih.gov This approach is highly efficient as it avoids the need for pre-functionalized starting materials. magtech.com.cn A common strategy involves the use of a directing group, a functional group within the substrate that coordinates to a metal catalyst and directs it to activate a specific, nearby C-H bond. nih.gov

The thioamide group in this compound is well-suited to act as a directing group. The nitrogen and/or sulfur atoms can coordinate to a transition metal catalyst (e.g., palladium, rhodium), positioning the metal to selectively break a C-H bond on the butanoyl backbone or on the N-methyl groups. magtech.com.cnnih.gov This would enable the formation of new chemical bonds at previously unreactive positions.

| C-H Functionalization Type | Coupling Partner | Potential New Bond |

| Arylation | Aryl Halide | C-C (sp³-sp²) |

| Alkylation | Alkyl Halide | C-C (sp³-sp³) |

| Acetoxylation | Oxidant + Acetate Source | C-O |

| Amination | Amine Source | C-N |

This strategy complements its role as a building block for heterocycles, offering a dual mode of reactivity for creating molecular complexity.

Future Research Trajectories for N,n,3 Trimethylbutanethioamide

Exploration of Novel Reactivity and Mechanistic Pathways

Future research into N,N,3-trimethylbutanethioamide would likely begin with a systematic exploration of its fundamental reactivity. The presence of a thioamide functional group suggests a rich and varied chemical character. Initial studies would focus on its behavior under a range of reaction conditions, including strong acids and bases, oxidizing and reducing agents, and various nucleophiles and electrophiles. Mechanistic investigations, employing techniques such as kinetic studies, isotopic labeling, and trapping of intermediates, would be crucial to understanding the pathways of these transformations. The interplay between the sterically demanding tert-butyl group and the electronic nature of the thioamide will be a key area of investigation, potentially revealing unique reactivity compared to less hindered analogues.

Development of Asymmetric Synthetic Strategies

The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. Future efforts in this area for this compound would focus on creating asymmetric routes to chiral derivatives. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions at or near the thioamide functionality. Given the importance of chiral amines and sulfur-containing compounds in pharmaceuticals and agrochemicals, establishing stereoselective control in the synthesis of this compound derivatives could unlock significant potential. nih.govyale.edu

Integration of Advanced Spectroscopic and Computational Methodologies

A deep understanding of the structural and electronic properties of this compound will be fundamental to all other areas of research. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR), X-ray crystallography, and various forms of mass spectrometry, will be essential for unambiguous characterization. nih.gov In parallel, computational chemistry will play a vital role. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict molecular geometries, vibrational frequencies, and electronic transitions, providing a theoretical framework to complement experimental data. These computational models can also be used to explore reaction mechanisms and predict the properties of yet-to-be-synthesized derivatives.

Discovery of New Catalytic Applications

The thioamide moiety in this compound presents opportunities for its use in catalysis. Future research could explore its potential as a ligand for transition metals, where the sulfur and nitrogen atoms could coordinate to a metal center, influencing its catalytic activity and selectivity. Alternatively, the thioamide itself could function as an organocatalyst, leveraging its hydrogen-bonding capabilities and Lewis basicity to activate substrates in a variety of organic transformations. The unique steric and electronic properties conferred by the N,N-dimethyl and 3-methylbutyl groups could lead to novel catalytic systems with unique applications.

Design and Synthesis of this compound-Based Functional Systems

Building upon a foundational understanding of its properties and reactivity, future research could focus on incorporating this compound into larger, functional molecular systems. This could involve its use as a building block for polymers, where the thioamide group could influence the material's bulk properties such as thermal stability and conductivity. Furthermore, it could be integrated into supramolecular assemblies, where non-covalent interactions involving the thioamide dictate the structure and function of the resulting architecture. The design and synthesis of such systems could lead to new materials with applications in areas ranging from electronics to sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.